N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological effects This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple stepsCommon reagents used in the synthesis include hydrazine, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts to facilitate the reactions .
Chemical Reactions Analysis
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential antileishmanial and antimalarial activities . The compound has shown promising results in inhibiting the growth of Leishmania and Plasmodium strains, making it a potential candidate for the development of new therapeutic agents . Additionally, it has been explored for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains .
Mechanism of Action
The mechanism of action of N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania, which is crucial for the parasite’s survival . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite .
Comparison with Similar Compounds
N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives. Similar compounds include hydrazine-coupled pyrazoles and 1,3,4-thiadiazole derivatives . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of substituents in N4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C24H28N6O |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-7-30-23-22(17(4)27-30)20(12-21(25-23)18-10-8-15(2)9-11-18)24(31)28(5)13-19-14-29(6)26-16(19)3/h8-12,14H,7,13H2,1-6H3 |
InChI Key |
GNYAMZYGVSSRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N(C)CC4=CN(N=C4C)C |
Origin of Product |
United States |
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